5-Lipoxygenase Inhibition: Near-Complete Loss of Activity vs. Zileuton
While Zileuton is a potent 5-LOX inhibitor (IC50 = 0.67 ± 0.09 µM against human recombinant enzyme), the target compound exhibits negligible inhibitory activity, with an IC50 > 10,000 nM in the same human 5-LOX assay system . This represents a >15-fold reduction in potency, confirming that removal of the N-hydroxyurea moiety abolishes pharmacological activity at the primary therapeutic target.
| Evidence Dimension | 5-LOX enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton IC50 = 0.67 ± 0.09 µM (670 ± 90 nM) |
| Quantified Difference | >15-fold reduction in potency |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This quantitative difference defines the functional boundary between active drug and inactive metabolite/intermediate—critical for researchers requiring a null-activity comparator or a synthesis intermediate without confounding pharmacological effects.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Target: Polyunsaturated fatty acid 5-lipoxygenase (Homo sapiens). IC50 > 1.00E+4 nM. View Source
- [2] Navarrete, E. et al. Development of Ferrocenyl and Ruthenocenyl Zileuton Analogs with Enhanced Bioactivity toward Human 5-Lipoxygenase. Inorg Chem. 2025 Feb 24;64(7):3495-3505. PMID: 39943812. Zileuton IC50 = 0.67 ± 0.09 µM against human recombinant 5-LOX. View Source
